molecular formula C11H11KN2O5S B1262505 Benzylmonobactam CAS No. 80543-46-0

Benzylmonobactam

Cat. No.: B1262505
CAS No.: 80543-46-0
M. Wt: 322.38 g/mol
InChI Key: SUZPLBSLBKRKFB-FVGYRXGTSA-M
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Description

Benzylmonobactam is a member of the monobactam class of antibiotics, which are characterized by their monocyclic beta-lactam structure. These compounds are known for their ability to inhibit bacterial cell wall synthesis, making them effective against a variety of gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzylmonobactam typically involves the following steps:

    Formation of the Beta-Lactam Ring: The beta-lactam ring is synthesized through a cyclization reaction involving a suitable precursor, such as an azetidinone derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the beta-lactam ring.

    Final Modifications: Additional functional groups may be added to enhance the compound’s stability and activity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions: Benzylmonobactam undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like benzyl halides and alkylating agents are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Benzylmonobactam has a wide range of applications in scientific research, including:

Mechanism of Action

Benzylmonobactam exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) located within the bacterial cell wall, preventing the cross-linking of peptidoglycan strands. This disruption leads to cell lysis and ultimately, bacterial death. The compound’s unique structure allows it to evade certain beta-lactamase enzymes, making it effective against resistant bacterial strains .

Comparison with Similar Compounds

    Aztreonam: Another monobactam antibiotic with a similar mechanism of action but different structural features.

    Penicillins: Beta-lactam antibiotics with a fused thiazolidine ring, differing in their spectrum of activity and resistance profiles.

    Cephalosporins: Beta-lactam antibiotics with a fused dihydrothiazine ring, offering a broader spectrum of activity.

Uniqueness of Benzylmonobactam: this compound stands out due to its monocyclic beta-lactam structure, which provides unique advantages in terms of stability and resistance to beta-lactamase enzymes. This makes it a valuable compound in the development of new antibiotics and in the study of beta-lactam chemistry .

Properties

IUPAC Name

potassium;(3S)-2-oxo-3-[(2-phenylacetyl)amino]azetidine-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S.K/c14-10(6-8-4-2-1-3-5-8)12-9-7-13(11(9)15)19(16,17)18;/h1-5,9H,6-7H2,(H,12,14)(H,16,17,18);/q;+1/p-1/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZPLBSLBKRKFB-FVGYRXGTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1S(=O)(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11KN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80543-46-0
Record name Benzylmonobactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080543460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylmonobactam
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UW6P7FF7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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